N-[1-(4-ethylphenyl)ethyl]-2-naphthalen-1-ylacetamide
Overview
Description
N-[1-(4-ethylphenyl)ethyl]-2-naphthalen-1-ylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethylphenyl)ethyl]-2-naphthalen-1-ylacetamide typically involves the reaction of 4-ethylacetophenone with 2-naphthylacetic acid. The process can be carried out under acidic or basic conditions, with the use of catalysts to enhance the reaction rate. Common reagents include acetic anhydride and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can also be employed to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethylphenyl)ethyl]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]-2-naphthalen-1-ylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-ethylphenyl)ethyl]-2-pyridinecarboxamide
- N-[1-(4-ethylphenyl)ethyl]-2-(2-thienyl)acetamide
- N-[1-(4-ethylphenyl)ethyl]-2-naphthalen-2-yloxyacetamide
Uniqueness
N-[1-(4-ethylphenyl)ethyl]-2-naphthalen-1-ylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring and an ethylphenyl group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-2-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-3-17-11-13-18(14-12-17)16(2)23-22(24)15-20-9-6-8-19-7-4-5-10-21(19)20/h4-14,16H,3,15H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAYVFTXDRLSCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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